Punicalagin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

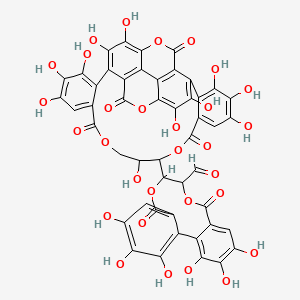

3,4,5,16,17,18-hexahydroxy-8,13-dioxo-11-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H28O30/c49-5-16-40(76-46(70)9-3-13(52)28(56)32(60)18(9)17-8(44(68)74-16)2-12(51)27(55)31(17)59)39-15(54)6-73-43(67)7-1-11(50)29(57)33(61)19(7)21-25-23-24-26(48(72)78-41(23)37(65)35(21)63)22(36(64)38(66)42(24)77-47(25)71)20-10(45(69)75-39)4-14(53)30(58)34(20)62/h1-5,15-16,39-40,50-66H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNLUADAGHCXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894768 | |

| Record name | Punicalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65995-63-3 | |

| Record name | Punicalagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65995-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Punicalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065995633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Punicalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Punicalagin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalagin, a large ellagitannin polyphenol, is a major bioactive compound predominantly found in pomegranates. Its discovery has spurred significant research into its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of this compound, covering its discovery, primary natural sources, chemical characteristics, and biosynthetic pathway. Furthermore, it details established experimental protocols for its extraction, purification, and quantification. The guide also elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action and therapeutic potential. All quantitative data are summarized in structured tables, and complex biological and experimental processes are visualized through detailed diagrams.

Discovery and Natural Sources

This compound was first identified as a major component of the pomegranate (Punica granatum)[1][2]. It is an ellagitannin, a type of hydrolyzable tannin, and is responsible for more than half of the potent antioxidant activity of pomegranate juice[2]. This discovery has positioned the pomegranate as a key subject of phytochemical research. This compound exists as two anomers, α-punicalagin and β-punicalagin[3].

While this compound is most famously associated with pomegranates, it is also found in other plant species within the Myrtales order. These include Terminalia catappa, Terminalia myriocarpa, and Combretum molle (the velvet bushwillow)[4]. However, the most abundant and commercially viable source of this compound remains the pomegranate, where it is concentrated in the peel (husk or rind), with smaller amounts in the juice and seeds[1][2][5].

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Primary Plant Part |

| Punica granatum (Pomegranate) | Lythraceae | Peel (Husk/Rind) |

| Terminalia catappa (Indian Almond) | Combretaceae | Leaves |

| Terminalia myriocarpa | Combretaceae | Leaves |

| Combretum molle (Velvet Bushwillow) | Combretaceae | Leaves |

Chemical Structure and Properties

This compound is a complex polyphenol with a high molecular weight. Its chemical structure consists of a glucose core to which gallagic and ellagic acids are attached[6]. The presence of numerous hydroxyl groups contributes to its potent antioxidant activity.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₈H₂₈O₃₀ |

| Molar Mass | 1084.71 g/mol |

| Appearance | Light brown powder |

| Solubility | Water-soluble |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with intermediates from the shikimate pathway. While the entire pathway is not fully elucidated, key steps have been proposed. The process starts with the formation of gallic acid, which is then converted to β-glucogallin. Through a series of galloyltransferase reactions, pentagalloylglucose is formed, a key intermediate in the biosynthesis of many hydrolyzable tannins. Pentagalloylglucose is then oxidatively coupled to form this compound[7].

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Pomegranate Peel

A common method for the extraction of this compound from pomegranate peel involves solvent extraction followed by purification using macroporous resin.

Protocol: Solvent Extraction and Macroporous Resin Adsorption

-

Preparation of Plant Material: Dry fresh pomegranate peels at 50°C and grind them into a fine powder (passing through a 100-mesh sieve).

-

Crude Extraction:

-

Mix the pomegranate peel powder with 60% ethanol in a solid-to-liquid ratio of 1:25 (g/mL).

-

Heat the mixture at 60°C for 6 hours with continuous stirring.

-

Perform suction filtration to separate the extract from the solid residue. Repeat the extraction on the residue and combine the filtrates.

-

Concentrate the combined filtrate using a rotary evaporator at 50°C to obtain the crude this compound extract.

-

-

Macroporous Resin Adsorption:

-

Pre-treat a macroporous resin (e.g., LX-620) according to the manufacturer's instructions.

-

Pack the resin into a column with a length-to-diameter ratio of 5:1.

-

Load the crude this compound extract (at a concentration of approximately 2.0 mg/mL) onto the column at a flow rate of 1 mL/min.

-

-

Desorption:

-

Elute the column sequentially with water and increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80%, and 100%) at a flow rate of 1 mL/min.

-

Collect the fractions and monitor the concentration of this compound in each fraction using HPLC. The fractions with the highest this compound content are typically eluted with 40-60% ethanol.

-

-

Concentration: Concentrate the this compound-rich fractions to yield a purified extract.

Purification of this compound

High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the preparative separation and purification of this compound.

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System: Prepare a two-phase solvent system of n-butyl alcohol-ethyl acetate-water (4:1:5, v/v/v).

-

HSCCC Parameters:

-

Revolution speed: 800 rpm

-

Mobile phase flow rate: 2 mL/min

-

Separation temperature: 25°C

-

-

Purification:

-

Dissolve the crude or partially purified this compound extract in the solvent system.

-

Inject approximately 100 mg of the extract into the HSCCC system.

-

Collect the fractions and analyze for this compound content and purity using analytical HPLC.

-

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used for the quantification of this compound.

Protocol: HPLC Quantification

-

Chromatographic System: A standard HPLC system with a UV-Vis detector.

-

Column: Waters C18 column.

-

Column Temperature: 30°C.

-

Mobile Phase:

-

A: 0.1% phosphoric acid in water

-

B: 0.1% phosphoric acid in acetonitrile

-

-

Gradient Elution: A suitable gradient program to separate this compound from other components.

-

Detection Wavelength: 378 nm.

-

Quantification: Prepare a standard curve using a this compound standard of known concentration. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol: HPTLC Quantification

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: Chloroform: ethyl acetate: formic acid (4:3:3 v/v/v).

-

Application: Apply the standard and sample solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Densitometric Scanning: Scan the developed plate at 257 nm.

-

Quantification: Compare the peak areas of the sample with that of the standard to determine the concentration of this compound.

Caption: General workflow for extraction, purification, and quantification of this compound.

Modulated Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, thereby inhibiting cancer cell growth.

Caption: Modulation of the MAPK signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell survival, growth, and proliferation. This compound has been demonstrated to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

IL-6/JAK/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in inflammatory and immune responses. This compound can attenuate this pathway, contributing to its anti-inflammatory effects.

Caption: Attenuation of the IL-6/JAK/STAT3 signaling pathway by this compound.

Conclusion

This compound stands out as a highly promising natural compound with significant therapeutic potential. Its well-characterized natural sources, particularly pomegranate peel, offer a readily available and sustainable supply. The detailed experimental protocols for its extraction, purification, and quantification provided in this guide will aid researchers in their investigations. Furthermore, the elucidation of its modulatory effects on key signaling pathways provides a solid foundation for the development of novel drugs and nutraceuticals targeting a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully explore the clinical applications of this remarkable polyphenol.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. citrech.it [citrech.it]

- 3. mdpi.com [mdpi.com]

- 4. A review on the extraction of polyphenols from pomegranate peel for this compound purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00304G [pubs.rsc.org]

- 5. CN106349301A - Method for separating and purifying this compound in pomegranate peel - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of this compound in pomegranate peels from high-performance thin-layer chromatography [agris.fao.org]

Punicalagin: A Technical Guide to Chemical Structure, Isomers, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalagin is a high molecular weight ellagitannin, a class of hydrolyzable tannins, and is the most abundant polyphenol found in pomegranates (Punica granatum L.).[1][2] It is also found in other plant species, including those of the Terminalia and Combretum genera.[1] this compound is renowned for its potent antioxidant properties, which are attributed to its numerous hydroxyl groups and large molecular structure.[3][4] It is a water-soluble compound that can be hydrolyzed into smaller phenolic molecules like ellagic acid.[1] This molecule exists as two primary isomers, or anomers, designated as α-punicalagin and β-punicalagin.[1][5] These anomers are central to its chemical identity and have been the subject of extensive research for their diverse biological activities, including anti-inflammatory, antimicrobial, and chemopreventive effects.[2][3] This guide provides a detailed overview of its chemical structure, isomers, physicochemical properties, and the experimental protocols for its isolation and analysis.

Chemical Structure and Isomerism

This compound is a complex molecule consisting of a central glucose core. This glucose unit is esterified with gallagic acid and one hexahydroxydiphenoyl (HHDP) group.[3][6] The structural formula is C₄₈H₂₈O₃₀.[1]

The isomerism of this compound arises from the stereochemistry at the anomeric carbon (C-1) of the glucose moiety. This results in two distinct anomers:

-

α-Punicalagin : The hydroxyl group at the C-1 position is in the axial position (pointing down in a standard Haworth projection).

-

β-Punicalagin : The hydroxyl group at the C-1 position is in the equatorial position (pointing up).[5][7]

These two forms exist in equilibrium, and their ratio can be influenced by environmental factors.[8] The structural difference between these anomers is subtle but can be distinguished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the anomeric proton of α-punicalagin typically appears as a doublet at a different chemical shift than that of β-punicalagin.[7]

Caption: Chemical relationship between α- and β-punicalagin anomers.

Data Presentation

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design in solubility, chromatography, and formulation studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₈H₂₈O₃₀ | [1][2] |

| Molar Mass | 1084.71 g/mol | [1] |

| Appearance | Light brown powder | [9] |

| Solubility | Water-soluble | [1][5] |

| CAS Number (General) | 65995-63-3 | [1] |

| α-Anomer CAS | 130518-17-1 | [10] |

| β-Anomer CAS | 30608-10-5 | [10] |

Quantitative and Biological Activity Data

This compound content varies significantly depending on the source and processing method. Its biological activity is often quantified by IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

| Parameter | Source/Assay | Result | Reference(s) | | :--- | :--- | :--- | | Content in Pomegranate Peel | Moroccan Genotypes | 120.9 - 210.6 mg/g (dry weight) |[11] | | Content in Pomegranate Juice | Commercial Juices | 0.007 - 0.3 g/L |[5] | | Antioxidant Activity (Urolithin C) | DPPH Assay | IC₅₀ = 0.16 µM |[3] | | Antioxidant Activity (Urolithin A) | DPPH Assay | IC₅₀ = 13.6 µM |[3] | | Anti-inflammatory Activity | Sulfoconjugation Inhibition (Caco-2 cells) | IC₅₀ = 45 µM |[2] | | Antiviral Activity (Enterovirus 71) | Cytopathic Effect Reduction | IC₅₀ = 15 µg/mL |[2] | | α-Glucosidase Inhibition | Purified this compound | IC₅₀ = 82 ± 0.02 µg/mL |[12] | | Cell Viability (Fibroblasts) | MTT Assay (10⁻⁶ M this compound) | Significant increase vs. control |[13] |

Experimental Protocols

Extraction and Isolation from Pomegranate Peel

This protocol describes a common laboratory-scale method for extracting and isolating this compound.

Objective: To obtain a this compound-rich extract from pomegranate peels for further purification.

Methodology:

-

Preparation of Plant Material:

-

Fresh pomegranate peels are washed, dried (e.g., in a hot air oven at 50-60°C), and ground into a fine powder.

-

-

Solvent Extraction:

-

The powdered peel is subjected to Soxhlet extraction using ethanol (e.g., 70-99%) or methanol as the solvent.[8][14] The extraction is typically run for several hours (e.g., 9-12 hours) at the solvent's boiling point.[8]

-

Alternatively, ultrasonic-assisted extraction (UAE) can be used with an ethanol-water mixture to enhance yield.[12]

-

-

Concentration:

-

The resulting crude extract is filtered to remove solid plant material.

-

The solvent is removed under reduced pressure using a rotary evaporator at approximately 50°C to yield a concentrated crude extract.[15]

-

-

Purification by Column Chromatography:

-

The concentrated extract is redissolved and subjected to column chromatography.

-

Stationary Phase: Macroporous resins (e.g., LX-3010, Amberlite XAD-16) or silica gel are commonly used.[9][15]

-

Mobile Phase (Elution): A gradient elution is performed. The column is first washed with deionized water to remove highly polar impurities. This compound is then eluted using a stepwise or linear gradient of ethanol or methanol in water (e.g., 20%, 40%, 60% ethanol).[9][15]

-

Fractions are collected automatically and monitored by Thin Layer Chromatography (TLC) or HPLC.

-

-

Final Purification and Isolation:

-

Fractions identified as containing high-purity this compound are pooled.

-

For obtaining analytical-grade this compound (>95% purity), semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is employed.[9][16] The mobile phase is often a mixture of methanol and water with an acid modifier like trifluoroacetic acid (TFA).[9]

-

The purified compound is obtained after solvent evaporation (lyophilization).

-

Analysis and Quantification by HPLC

This protocol details a standard method for the analytical identification and quantification of this compound isomers.

Objective: To separate and quantify α- and β-punicalagin in an extract.

Methodology:

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[17]

-

Mobile Phase: A binary gradient system is common.

-

Gradient Program: A linear gradient is run, starting with a high concentration of Solvent A and increasing the concentration of Solvent B over time (e.g., 10% B to 100% B in 60 minutes).[19]

-

Flow Rate: Typically 0.8 - 1.0 mL/min.[19]

-

Detection: UV detection is performed at approximately 280 nm or 378 nm.[9][19] Mass spectrometry in negative ionization mode can be used for confirmation, looking for the [M-H]⁻ ion at m/z 1083.[7][17]

-

-

Quantification:

-

Standard Preparation: A standard calibration curve is generated using certified this compound standards (often a mix of α and β anomers) at various concentrations (e.g., 0.16 - 1000 µg/mL).[11]

-

Sample Preparation: The extract is dissolved in the mobile phase, filtered through a 0.2 µm filter, and injected into the HPLC system.[9]

-

Calculation: The concentration of α- and β-punicalagin in the sample is determined by comparing the peak areas to the standard calibration curve.

-

Caption: Workflow for this compound extraction, purification, and analysis.

Biological Activity and Signaling Pathways

This compound exhibits potent anti-inflammatory effects by modulating key cellular signaling pathways. In studies using lipopolysaccharide (LPS) to induce inflammation in macrophage cell lines (like RAW264.7), this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[3] This inhibitory action is achieved by attenuating the phosphorylation, and thus activation, of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3]

Caption: this compound's inhibition of LPS-induced inflammatory pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C48H28O30 | CID 16129719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. digibug.ugr.es [digibug.ugr.es]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. CN106349301A - Method for separating and purifying this compound in pomegranate peel - Google Patents [patents.google.com]

- 16. Isolation of this compound from Punica granatum rind extract using mass-directed semi-preparative ESI-AP single quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

The Punicalagin Pathway: A Deep Dive into the Biosynthesis of Pomegranate's Potent Polyphenol

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Punicalagin, a large and complex ellagitannin, is the most abundant polyphenol in pomegranates (Punica granatum L.) and is largely responsible for the fruit's potent antioxidant and health-promoting properties. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, optimizing its production in different cultivars, and developing novel drug candidates. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway, a central route in plants for the production of aromatic amino acids and a myriad of secondary metabolites. The pathway proceeds through the formation of gallic acid, which is then incorporated into a series of increasingly complex glucose esters, ultimately leading to the two anomeric forms of this compound: α-punicalagin and β-punicalagin.

Key Intermediates and Enzymatic Steps

The formation of this compound involves several key intermediates and enzymatic conversions:

-

Shikimate Pathway to Gallic Acid: The pathway begins with intermediates from the shikimate pathway. 3-dehydroshikimate is a critical branch point, which can be converted to either shikimic acid, leading to the synthesis of aromatic amino acids and other phenylpropanoids like anthocyanins, or it can be directly converted to gallic acid.[1][2][3][4][5][6] This conversion is catalyzed by shikimate dehydrogenase (SDH) , which can utilize either NADPH or NADP+ as a cofactor, suggesting a redox-sensitive regulation point.[2][4][5] The expression of different PgSDH isomers appears to be linked to the differential production of anthocyanins and hydrolysable tannins.[2][4][5][7]

-

Formation of β-Glucogallin: Gallic acid is then glucosylated to form 1-O-galloyl-β-D-glucose, more commonly known as β-glucogallin.[8][9] This reaction is a critical committed step in the biosynthesis of all hydrolysable tannins, including this compound.[8][9] It is catalyzed by a UDP-glucose:gallate glucosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor.[8][9] In pomegranate, two specific UGTs, UGT84A23 and UGT84A24 , have been identified and characterized to perform this function.[8][9]

-

Assembly of the Pentagalloylglucose Core: Through a series of reactions involving galloyltransferases, additional gallic acid molecules are added to the β-glucogallin core to form 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose) . This molecule serves as a central precursor for the synthesis of both gallotannins and ellagitannins.

-

Oxidative Coupling to Form the Ellagitannin Backbone: The final steps towards this compound involve the oxidative coupling of two galloyl groups on the pentagalloylglucose core to form a hexahydroxydiphenoyl (HHDP) group. This reaction is catalyzed by a pentagalloylglucose oxygen oxidoreductase (POR) . The subsequent formation of the characteristic bridged structure of this compound is a complex process that is not yet fully elucidated but is believed to involve further enzymatic and potentially spontaneous chemical rearrangements.

Quantitative Data on this compound and Precursors

The concentration of this compound and its precursors varies significantly depending on the pomegranate cultivar, the specific tissue, and the developmental stage of the fruit. The peel is consistently reported to have the highest concentration of this compound.[10][11][12][13][14][15][16]

| Cultivar | Tissue | This compound Content (mg/g dry weight) | Reference |

| 'Taishanhong' | Pericarp | 138.232 | [11][16] |

| 'Taishansanbaitian' | Pericarp | Not specified, but present | [11][16] |

| Moroccan Cultivars (average) | Peel | 120.9 - 210.6 | [10] |

| 'Kandhari' | Peel | 118.60 | [13] |

| 'Desi' | Peel | 110.00 | [13] |

| 'Badana' | Peel | 88.70 | [13] |

| Various Chinese Cultivars | Husk | 44.9 - 121.5 | [13][15] |

| P.G. 116-17 (red) | Peel (ripe) | ~25 µg/mg fresh weight | [17] |

| P.G. 200-211 (pink) | Peel (ripe) | ~15 µg/mg fresh weight | [17] |

| Intermediate | Tissue | Concentration Range | Reference |

| Gallic Acid | Pericarp | 0.2 - 4 mg/g | [14] |

| Ellagic Acid | Peel | 11.85 - 63.61 mg/g | [10] |

Experimental Protocols

Extraction of this compound and Other Phenolic Compounds from Pomegranate Peel

This protocol is adapted from methods described for the efficient extraction of phenolic compounds from pomegranate peel for HPLC analysis.[16][18][19][20][21][22][23][24]

Materials:

-

Fresh or dried pomegranate peel

-

Grinder or mill

-

Methanol, ethanol, or water (HPLC grade)

-

Formic acid or acetic acid

-

Centrifuge

-

0.22 µm syringe filters

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Sample Preparation: Wash fresh pomegranate peels with distilled water and dry them at a moderate temperature (e.g., 40-50°C) until brittle. Alternatively, freeze-dry the peels. Grind the dried peels into a fine powder (e.g., 40 mesh).

-

Extraction Solvent: Prepare an extraction solvent. Common solvents include 80% methanol or 80% ethanol in water. Acidification with a small amount of formic acid or acetic acid (e.g., 0.1-1%) can improve the stability of the phenolic compounds. Water can also be used as a "green" solvent, with optimal extraction often achieved at higher temperatures (e.g., 95-100°C for a short duration).[16][18]

-

Extraction:

-

Weigh a known amount of the pomegranate peel powder (e.g., 1 g).

-

Add a specific volume of the extraction solvent (e.g., a solid-to-solvent ratio of 1:15 to 1:50).[16][18]

-

Vortex the mixture thoroughly.

-

Perform the extraction using one of the following methods:

-

Maceration: Stir the mixture at room temperature for a defined period (e.g., 24 hours).

-

Ultrasonic-Assisted Extraction (UAE): Place the sample in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes). This method can significantly improve extraction efficiency.

-

Microwave-Assisted Extraction (MAE): This is a rapid method, often requiring only a few minutes of extraction time at a controlled temperature.[20]

-

-

-

Centrifugation: After extraction, centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Storage: Store the filtered extract at -20°C until HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on several published methods for the analysis of this compound in pomegranate extracts.[10][11][13][15][16][17][25][26]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 1-2% acetic acid).

-

Solvent B: Acetonitrile or methanol with a small percentage of acid.

-

-

Gradient Elution: A gradient elution is typically employed to achieve good separation of the complex mixture of phenolic compounds. A representative gradient might be:

-

0-10 min: 10-20% B

-

10-25 min: 20-50% B

-

25-30 min: 50-90% B

-

30-35 min: Hold at 90% B

-

35-40 min: Return to initial conditions (10% B) and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: this compound is typically detected at around 254 nm or 378 nm. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak identity.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Analysis: Inject the filtered pomegranate extract onto the HPLC system.

-

Quantification: Identify the peaks for α- and β-punicalagin based on their retention times compared to the standard. Quantify the amount of each anomer using the calibration curve generated from the standards. The total this compound content is the sum of the α and β anomers.

Enzyme Extraction and Activity Assays

a) General Enzyme Extraction from Pomegranate Tissues

This is a general protocol that can be adapted for the extraction of various enzymes from pomegranate tissues.

Materials:

-

Fresh pomegranate tissue (e.g., peel, leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 14 mM 2-mercaptoethanol)

-

Polyvinylpolypyrrolidone (PVPP)

-

Centrifuge

Procedure:

-

Freeze the fresh pomegranate tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add PVPP (e.g., 10% w/w) to the powder to bind phenolic compounds that can inhibit enzyme activity.

-

Add the cold extraction buffer to the powder and continue to grind until a homogenous slurry is formed.

-

Transfer the slurry to a centrifuge tube and centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used directly for activity assays or further purified.

b) Shikimate Dehydrogenase (SDH) Activity Assay [27][28]

This assay measures the NADPH-dependent reduction of 3-dehydroshikimate to shikimate.

Assay Mixture (1 mL):

-

100 mM Buffer (e.g., BTP-HCl, pH 7.5)

-

1 mM 3-dehydroshikimate (substrate)

-

0.2 mM NADPH (cofactor)

-

Enzyme extract

Procedure:

-

Mix the buffer, 3-dehydroshikimate, and enzyme extract in a cuvette.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP+) at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

The rate of the reaction is proportional to the enzyme activity.

c) UDP-Glycosyltransferase (UGT) Activity Assay [8][9][29][30][31][32][33]

This assay measures the formation of β-glucogallin from gallic acid and UDP-glucose. The product can be quantified by HPLC, or commercially available kits can be used to measure the release of UDP.

Assay Mixture (100 µL):

-

50 mM MES buffer, pH 5.0

-

1 mM UDP-glucose

-

0.1 - 1.2 mM Gallic acid (substrate)

-

14 mM 2-mercaptoethanol

-

Purified recombinant UGT enzyme or crude enzyme extract

Procedure (HPLC-based):

-

Combine all components except the enzyme and pre-incubate at 30°C.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of methanol or by acidification.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of β-glucogallin formed.

Regulatory Network and Signaling

The regulation of this compound biosynthesis is complex and appears to be interconnected with other metabolic pathways, particularly the biosynthesis of anthocyanins.[2][4][5]

-

Competition for Precursors: Both the hydrolysable tannin (this compound) and anthocyanin pathways utilize precursors from the shikimate pathway.[6] Specifically, 3-dehydroshikimate is a key branch point.[2][4][5] This creates a potential competition for substrate, and studies have shown a negative correlation between the levels of anthocyanins and hydrolysable tannins in some pomegranate accessions.[2][4][5]

-

Transcriptional Regulation: While the transcriptional regulation of anthocyanin biosynthesis by MYB, bHLH, and WD40 transcription factors is well-established in many plants, including pomegranate, the specific transcription factors that directly regulate the this compound biosynthetic genes are less clear.[7][34][35][36][37][38] However, studies in other plants on the regulation of gallic acid and hydrolysable tannin biosynthesis suggest that MYB transcription factors are likely involved. For example, in tea plants, CsMYC2 and CsMYB44 have been implicated in the regulation of gallic acid biosynthesis.[34] In pomegranate, a Myb transcription factor, PgMyb308-like, has been shown to enhance the shikimate pathway and lignin biosynthesis while repressing the synthesis of hydrolysable tannins and flavonoids, highlighting the intricate regulatory network.[7]

-

Environmental Factors: Light and osmotic stress have been shown to influence the balance between anthocyanin and hydrolysable tannin production in pomegranate callus cultures, with light and high sucrose promoting anthocyanin synthesis, and dark conditions favoring hydrolysable tannin accumulation.[2][4][5] This suggests that environmental cues can modulate the expression of key regulatory and biosynthetic genes.

Visualizations of Pathways and Workflows

References

- 1. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the role of shikimate dehydrogenase in controlling the production of anthocyanins and hydrolysable tannins in pomegranate - ILANIT 2020 [program.eventact.com]

- 3. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 4. Elucidating the role of shikimate dehydrogenase in controlling the production of anthocyanins and hydrolysable tannins in the outer peels of pomegranate [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Two UGT84 Family Glycosyltransferases Catalyze a Critical Reaction of Hydrolyzable Tannin Biosynthesis in Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aimspress.com [aimspress.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Extract of Phenolics From Pomegranate Peels [benthamopenarchives.com]

- 17. CN102253154A - Method for analyzing gallic acids, ellagic acids and punicalagins A&B in pomegranates and application - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Phenolics of pomegranate peels: extraction optimization by central composite design and alpha glucosidase inhibition potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN102755360A - Method for extracting pomegranate peel polyphenols from pomegranate peel - Google Patents [patents.google.com]

- 21. rroij.com [rroij.com]

- 22. From Pomegranate Byproducts Waste to Worth: A Review of Extraction Techniques and Potential Applications for Their Revalorization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rroij.com [rroij.com]

- 24. researchgate.net [researchgate.net]

- 25. Development of analytical method for the quality control of the fruit bark of Punica granatum L. (pomegranate) and antichemotatic activity of extract and rich fraction in punicalagins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 28. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

- 29. Promega UDP-Glo Glycosyltransferase Assay, 4,000 assays 4000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 30. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 31. bellbrooklabs.com [bellbrooklabs.com]

- 32. promega.co.uk [promega.co.uk]

- 33. mdpi.com [mdpi.com]

- 34. Mechanism of endogenous hormones regulating gallic acid biosynthesis during the development of buds and leaves in tea plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Frontiers | Identification of a Conserved Transcriptional Activator-Repressor Module Controlling the Expression of Genes Involved in Tannic Acid Degradation and Gallic Acid Utilization in Aspergillus niger [frontiersin.org]

- 36. researchgate.net [researchgate.net]

- 37. mdpi.com [mdpi.com]

- 38. researchgate.net [researchgate.net]

Punicalagin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalagin, a large ellagitannin predominantly found in pomegranates (Punica granatum), is a molecule of significant interest in pharmacology due to its potent antioxidant, anti-inflammatory, and anti-cancer properties demonstrated in a multitude of in vitro studies. This document provides a comprehensive technical overview of the core molecular mechanisms through which this compound exerts its effects at the cellular level. We will delve into its modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR, and its role in inducing apoptosis and inhibiting cell proliferation. This guide consolidates quantitative data from various studies into comparative tables and provides detailed experimental protocols for key assays, aiming to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is the most abundant and biologically active polyphenol in pomegranate juice and peel. Its large molecular structure is responsible for over 50% of the antioxidant capacity of the juice. In vitro research has consistently shown that this compound can modulate cellular processes involved in the pathogenesis of chronic diseases such as cancer and inflammatory disorders. Understanding its precise mechanisms of action is crucial for its development as a potential therapeutic agent. This whitepaper synthesizes the current in vitro evidence, focusing on the signaling cascades and cellular outcomes affected by this compound treatment.

Anti-proliferative and Cytotoxic Activity

This compound exhibits significant anti-proliferative and cytotoxic effects across a wide range of cancer cell lines. Its efficacy is dose- and time-dependent, leading to a reduction in cell viability and, in many cases, triggering programmed cell death.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| NB4 | Acute Promyelocytic Leukemia | 57.1 µg/mL | 24 hours | [1] |

| 53.5 µg/mL | 48 hours | [1] | ||

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 65.7 µg/mL | 24 hours | [1] |

| 58.9 µg/mL | 48 hours | [1] | ||

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 5 µmol/L | Not Specified | [2] |

| HL-60 | Promyelocytic Leukemia | 17 µmol/L | Not Specified | [2] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 18 µmol/L | Not Specified | [2] |

| THP-1 | Acute Monocytic Leukemia | 69 µmol/L | Not Specified | [2] |

| AGS | Gastric Cancer | 100 - 200 µM | 48 hours | [3] |

| HGC-27 | Gastric Cancer | 100 - 200 µM | 48 hours | [3] |

| 23132/87 | Gastric Cancer | 100 - 200 µM | 48 hours | [3] |

| HT-29 | Colon Cancer | > 100 µg/mL (55% inhibition at 100 µg/mL) | 48 hours | |

| HCT116 | Colon Cancer | > 100 µg/mL (72% inhibition at 100 µg/mL) | 48 hours | |

| SW620 | Colon Cancer | > 100 µg/mL (57% inhibition at 100 µg/mL) | 48 hours | |

| 22Rv1 | Prostate Cancer | > 100 µg/mL (90% inhibition at 100 µg/mL) | 48 hours |

Modulation of Core Signaling Pathways

This compound's biological activities are largely attributed to its ability to interfere with and modulate critical intracellular signaling pathways that regulate inflammation, cell survival, proliferation, and apoptosis.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and a key player in cancer cell survival and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by stressors like TNF-α or lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory and pro-survival genes.

This compound has been shown to potently inhibit this pathway. Studies in human umbilical vein endothelial cells (HUVECs) and rheumatoid arthritis fibroblast-like synoviocytes (RA FLSs) demonstrate that this compound (at concentrations around 50 µM) prevents the phosphorylation of IKK and IκBα, thereby blocking IκBα degradation and the nuclear translocation of p65[4][5]. This leads to a significant downregulation of NF-κB target genes, including pro-inflammatory cytokines like IL-6 and IL-8, and adhesion molecules such as ICAM-1 and VCAM-1[4][6].

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a wide array of stimuli. The three main branches are ERK, JNK, and p38 MAPKs. This pathway regulates cell proliferation, differentiation, and apoptosis. In various in vitro models, this compound has been shown to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like LPS[7]. This inhibition contributes to its anti-inflammatory and anti-cancer effects by preventing the activation of downstream transcription factors and the expression of target genes.

Regulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a common feature of many cancers. This compound has been found to interfere with this pathway, contributing to its anti-cancer effects. In acute leukemia cells, this compound promotes autophagy by downregulating mTOR[1]. It also upregulates the Nrf2/HO-1 antioxidant response pathway through the activation of PI3K/Akt signaling in macrophages, showcasing a context-dependent modulation of this pathway[8].

Quantitative Data: Effect on Pro-inflammatory Cytokines

The inhibition of pro-inflammatory signaling pathways by this compound translates to a measurable decrease in the secretion of cytokines.

| Cell Line | Stimulus | Cytokine | This compound Conc. | % Inhibition / Effect | Citation |

| RA FLSs | TNF-α (10 ng/mL) | IL-1β | 12.5 - 50 µM | Dose-dependent decrease | [9] |

| IL-6 | 12.5 - 50 µM | Dose-dependent decrease | [9] | ||

| IL-8 | 12.5 - 50 µM | Dose-dependent decrease | [9] | ||

| IL-17A | 12.5 - 50 µM | Dose-dependent decrease | [9] | ||

| RAW264.7 | LPS | IL-6 | 50 µM | Significant inhibition | [7] |

| TNF-α | 50 µM | Significant inhibition | [7] | ||

| Caco-2 | Cytokine Mix + LPS | IL-6 | Not specified | Down-regulation of gene transcription & protein secretion | [10] |

| MCP-1 | Not specified | Down-regulation of gene transcription & protein secretion | [10] |

Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of apoptosis. This is achieved through the modulation of key proteins in the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

In leukemic cell lines, this compound treatment leads to the upregulation of pro-apoptotic proteins such as Bax and the activation of initiator (caspase-8, -9) and executioner (caspase-3) caspases. Concurrently, it downregulates the anti-apoptotic protein Bcl-2[1]. This shifts the cellular balance in favor of apoptosis, leading to cancer cell death.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT/MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C[11].

-

-

Solubilization (MTT only): Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader[11].

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis (Annexin V/PI) Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in T25 flasks or 6-well plates and treat with the desired concentration of this compound (e.g., IC50 value) for a specified time (e.g., 48 hours)[1][12].

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. Transfer 100 µL of the suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

NF-κB Nuclear Translocation by Western Blot

This method quantifies the amount of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions of the cell.

-

Cell Treatment and Lysis: Treat cells with this compound followed by a stimulant (e.g., TNF-α).

-

Fractionation: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate the cytoplasmic and nuclear fractions. Add protease and phosphatase inhibitors to the lysis buffers.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of protein from each fraction onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C. Also, probe for loading controls: GAPDH or β-tubulin for the cytoplasmic fraction and Lamin B1 or PCNA for the nuclear fraction.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensity using image analysis software to determine the relative amount of p65 in each fraction.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent modulator of multiple, interconnected signaling pathways central to inflammation and cancer. Its ability to inhibit the NF-κB and MAPK pathways, regulate PI3K/Akt/mTOR signaling, and induce apoptosis provides a molecular basis for its observed anti-proliferative and anti-inflammatory effects. The quantitative data and detailed protocols presented in this guide offer a foundational resource for further research into the therapeutic applications of this promising natural compound. Future studies should focus on elucidating its effects in more complex in vitro models, such as 3D cultures and co-culture systems, to better translate these findings toward preclinical and clinical development.

References

- 1. This compound, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphenols are responsible for the proapoptotic properties of pomegranate juice on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effect of this compound on Inflammatory and Angiogenic Activation of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of pomegranate (Punica granatum L.) husk ellagitannins in Caco-2 cells, an in vitro model of human intestine - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

The Antioxidant Properties of Punicalagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalagin, a prominent ellagitannin found in pomegranates (Punica granatum), is a large polyphenol renowned for its potent antioxidant activities.[1] Its unique chemical structure, characterized by a gallagic acid and ellagic acid units linked to a glucose core, endows it with multiple mechanisms to combat oxidative stress. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, relevant signaling pathways, and quantitative data from scientific studies. The information is presented to support further research and drug development endeavors.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several key mechanisms:

-

Direct Free Radical Scavenging: this compound is a highly effective scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its numerous hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.[2] Studies have demonstrated its ability to scavenge superoxide anions (O₂⁻), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[3]

-

Metal Ion Chelating Activity: By chelating transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺), this compound can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.[4] This action helps to prevent the initiation of lipid peroxidation and other oxidative damage.

-

Upregulation of Endogenous Antioxidant Defenses: this compound has been shown to enhance the body's own antioxidant defense systems. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which leads to the increased expression of a suite of antioxidant and cytoprotective enzymes.[5][6][7]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize key findings from multiple studies, providing a comparative overview of its efficacy.

Table 1: In Vitro Radical Scavenging and Reducing Power of this compound

| Assay | IC50 / EC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 / EC50 (µg/mL) | Source |

| DPPH Radical Scavenging | 22.56 ± 0.12 | Quercetin | 27.2 ± 0.5 | [8] |

| DPPH Radical Scavenging | 1.9 ± 0.2 | Tannic Acid | 1.3 ± 0.2 | [9] |

| DPPH Radical Scavenging | 42.71 ± 0.04 (Pomegranate Peel Extract) | - | - | [10][11] |

| ABTS Radical Scavenging | 62.15 ± 0.01 (Pomegranate Peel Extract) | - | - | [10][11] |

| Hydroxyl Radical (•OH) Scavenging | 0.42 | - | - | [3] |

| Peroxynitrite (ONOO⁻) Scavenging | 0.2467 | - | - | [3] |

Table 2: Metal Chelating and Ferric Reducing Activity of this compound

| Assay | Activity | Comparison | Source |

| Ferrous Ion (Fe²⁺) Chelating Activity | 18% | EDTA (97%) | [2][4] |

| Ferric Reducing Antioxidant Power (FRAP) | 1.85 ± 0.00 mg AAE/100g (Pomegranate Peel Extract) | - | [10][11] |

Table 3: Effect of this compound on Endogenous Antioxidant Enzymes

| Enzyme | Effect | Cell/Tissue Model | Source |

| Superoxide Dismutase (SOD) | Increased activity | Bovine ovarian tissues | [12][13] |

| Catalase (CAT) | Increased activity | Bovine ovarian tissues | [12][13] |

| Glutathione Peroxidase (GPx) | Increased activity | Bovine ovarian tissues | [12][13] |

Modulation of Cellular Signaling Pathways

This compound's antioxidant effects are intricately linked to its ability to modulate key cellular signaling pathways that regulate the response to oxidative stress.

Nrf2/ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of numerous antioxidant genes.[14] this compound has been shown to activate this pathway, leading to increased expression of heme oxygenase-1 (HO-1), SOD, CAT, and GPx.[6][14][15]

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including inflammation and the response to oxidative stress. This compound has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK, which can in turn suppress inflammatory responses and reduce oxidative damage.[16][17]

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by oxidative stress or inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6][15][18]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).

-

Methanol or ethanol (spectrophotometric grade).

-

This compound standard solutions of varying concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

In a test tube or microplate well, add a specific volume of the this compound solution (or positive control/blank).

-

Add a defined volume of the DPPH working solution to the sample.

-

Mix thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents:

-

ABTS solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

Methanol or ethanol.

-

This compound standard solutions.

-

Positive control (e.g., Trolox).

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

-

Add a small volume of the this compound solution to a defined volume of the diluted ABTS•+ solution.

-

Incubate for a specific time (e.g., 6-30 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents:

-

FRAP reagent: prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C.

-

This compound standard solutions.

-

Positive control (e.g., FeSO₄·7H₂O or Trolox).

-

-

Procedure:

-

Add a small volume of the this compound solution to a defined volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

A standard curve is prepared using a known concentration of Fe²⁺.

-

The FRAP value of the sample is determined from the standard curve and is expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.

-

Materials:

-

Cell line (e.g., HepG2 human liver cancer cells).

-

Cell culture medium.

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.

-

This compound solutions.

-

Positive control (e.g., Quercetin).

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well black microplate and culture until confluent.

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with different concentrations of this compound and the DCFH-DA probe for a specific time (e.g., 1 hour).

-

Wash the cells to remove the extracellular compounds.

-

Add the AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence intensity at specific time intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

-

The CAA value is calculated based on the area under the curve of fluorescence versus time, comparing the treated cells to the control cells.

-

Conclusion

This compound exhibits robust antioxidant properties through a multi-faceted approach that includes direct radical scavenging, metal chelation, and the modulation of key cellular signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the bioavailability and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential in preventing and treating diseases associated with oxidative stress.

References

- 1. ultimatetreat.com.au [ultimatetreat.com.au]

- 2. pubcompare.ai [pubcompare.ai]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sunlongbiotech.com [sunlongbiotech.com]

- 9. zen-bio.com [zen-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Exerts Protective Effects against Ankylosing Spondylitis by Regulating NF-κB-TH17/JAK2/STAT3 Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound increases follicular activation, development and activity of superoxide dismutase 1, catalase, and glutathione peroxidase 1 in cultured bovine ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant Activity of Pomegranate Juice and this compound [scirp.org]

- 17. BioKB - Publication [biokb.lcsb.uni.lu]

- 18. researchgate.net [researchgate.net]

The Molecular Mechanisms of Punicalagin: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalagin, a prominent ellagitannin found in pomegranates (Punica granatum), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into key signaling pathways, quantitative data from pertinent studies, and the experimental protocols used to elucidate these effects.

Core Molecular Mechanisms of Action

This compound's anti-inflammatory activity is multifaceted, primarily involving the modulation of key signaling pathways that regulate the expression of inflammatory mediators. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), the suppression of the NLRP3 inflammasome, and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4]

This compound intervenes in this process by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit of NF-κB.[1][4] This leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5]

References

- 1. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Attenuates LPS-Induced Inflammation and ROS Production in Microglia by Inhibiting the MAPK/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. rsisinternational.org [rsisinternational.org]

Neuroprotective Potential of Punicalagin: A Technical Guide for Researchers

An In-depth Review of Preclinical Evidence, Mechanistic Pathways, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of neuroprotective research surrounding punicalagin, a potent ellagitannin found abundantly in pomegranates. Preliminary studies have illuminated its significant therapeutic potential against a spectrum of neurodegenerative conditions, primarily attributed to its antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of the current preclinical evidence, detailed experimental methodologies, and the intricate signaling pathways modulated by this compound, offering a valuable resource for advancing further research and development in this promising area.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its efficacy across different models of neurodegeneration.

In Vitro Neuroprotective Effects of this compound

| Cell Line | Model of Neurotoxicity | This compound Concentration | Duration (hours) | Key Findings | Putative Mechanisms |

| PC12 | H₂O₂-induced oxidative stress | 0.5, 1, 5, 10, 20 µM | 24 | Increased cell viability | Antioxidant activity |

| HT22 | Glutamate-induced oxidative toxicity | 6.25, 50 µM | 24 | Increased cell viability | Reduced reactive oxygen species (ROS) production, improved mitochondrial function |

| IMR-32 | Aβ-induced neurotoxicity | 20 µM | 48 | Increased cell viability, decreased ROS | Upregulation of MsrA |

| SH-SY5Y | 6-OHDA-induced oxidative damage | 50, 100, 200 µM | 2 | Alleviated decline in cell viability and apoptosis | Restored mitochondrial function, enhanced AMPK phosphorylation |

| Primary microglia | LPS-induced neuroinflammation | 5–40 µM | 24 | Reduced TNF-α, IL-6, and PGE₂ production | Inhibition of NF-κB signaling |

| BV2 microglia | LPS-induced neuroinflammation | 25, 50, 75, 100 µM | 24 | Decreased NO production | Inhibition of iNOS and COX-2 expression |

| BV2 microglia | LPS-induced neuroinflammation | 10, 20, 50 µM | 24 | Decreased IL-1β, IL-6, and TNF-α | Downregulation of NF-κB |

Data compiled from studies investigating the direct effects of this compound on neuronal and glial cells in culture.[1][2]

In Vivo Neuroprotective Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Key Findings |

| Sprague Dawley rats | Manganese chloride (MnCl₂)-induced Parkinson's disease | Not specified | Improved locomotor activity, decreased acetylcholinesterase levels, reduced neuroinflammation (decreased COX-2, IL-18, IL-1β) |

| APP/PS1 mice | Alzheimer's disease | Not specified | Enhanced learning and memory, decreased NFATc1 activity, reduced oxidative damage markers (nitrotyrosine, HNE protein adducts) |

| Mice | LPS-induced neuroinflammation | 1.5 mg/kg (in drinking water) | Ameliorated memory impairment, reduced hippocampal levels of IL-1β, IL-6, and TNF-α |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | 15 and 30 mg/kg (oral) | Reduced neurologic deficit scores and brain water content, downregulated malondialdehyde and nitric oxide, upregulated antioxidant enzymes (SOD, catalase, GPx) |

| Socially Isolated and MnCl₂-treated rats | Parkinson's disease | Not specified | Alleviated behavioral and histopathological changes, modulated HMGB1/RAGE/TLR4/NF-κB/NLRP3/Caspase-1, JAK-2/STAT-3, PI3K/AKT/GSK-3β/CREB, AMPK/SIRT-1, Nrf2/HO-1, and PERK/CHOP/Bcl-2 pathways |

Data compiled from preclinical studies evaluating the neuroprotective efficacy of this compound in animal models of neurodegenerative diseases.[1][3][4]

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and neuroinflammation. These actions are orchestrated through the modulation of several key signaling pathways.

Attenuation of Oxidative Stress